Precorrin-2(7-)

Description

Properties

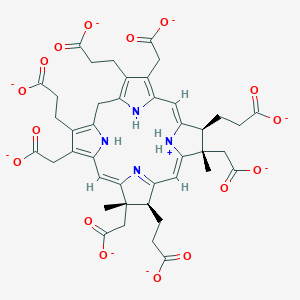

Molecular Formula |

C42H41N4O16-7 |

|---|---|

Molecular Weight |

857.8 g/mol |

IUPAC Name |

3-[(1Z,2S,3S,4Z,7S,8S,9Z)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,15,21,23,24-hexahydroporphyrin-21-ium-2-yl]propanoate |

InChI |

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-45H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-7/b29-14-,31-15-,32-16-/t23-,24-,41+,42+/m1/s1 |

InChI Key |

OQIIYZQTTMKFAU-ZNLOQLQNSA-G |

Isomeric SMILES |

C[C@@]\1([C@@H](/C/2=C/C3=C(C(=C(N3)CC4=C(C(=C(N4)/C=C\5/[C@@]([C@@H](C(=N5)/C=C1\[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

Canonical SMILES |

CC1(C(C2=CC3=C(C(=C(N3)CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis of Precorrin 2 7

Regulation of Precorrin-2(7-) Biosynthetic Flux

The efficiency of the biosynthetic pathway leading to Precorrin-2(7-) is carefully controlled to meet cellular demands while preventing the wasteful expenditure of energy and the buildup of potentially inhibitory pathway intermediates. This regulation is primarily achieved through the modulation of the key enzyme, uroporphyrinogen III methyltransferase (SUMT).

The activity of uroporphyrinogen III methyltransferase (SUMT) is subject to complex regulatory controls, most notably substrate and product inhibition, which play a vital role in modulating the biosynthetic flux toward Precorrin-2(7-). iucr.org

Substrate Inhibition: Research on SUMT from Pseudomonas denitrificans has revealed that the enzyme exhibits significant substrate inhibition at concentrations of uroporphyrinogen III exceeding 2 μM. semanticscholar.orgnih.govnih.gov This characteristic is thought to serve as a regulatory mechanism to control the flow of metabolites into the cobalamin biosynthesis pathway, particularly in strains that overproduce this vitamin. nih.govnih.gov However, it is noteworthy that not all SUMT enzymes share this trait; for instance, the SUMT from Methanobacterium ivanovii does not display substrate inhibition at uroporphyrinogen III concentrations up to 20 μM. nih.gov

Product Inhibition: A potent inhibitor of SUMT is S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction. semanticscholar.orguniprot.orgplos.org SAH acts as a powerful competitive inhibitor with respect to the methyl donor S-adenosyl-L-methionine (SAM). uniprot.org This feedback inhibition by SAH is a critical regulatory point in the pathway. plos.orgnih.gov Interestingly, studies have shown that the enzyme's activity is largely insensitive to feedback inhibition by the downstream products, cobalamin and other corrinoid intermediates, at physiological concentrations. nih.govnih.gov

| Inhibitor | Type of Inhibition | Enzyme Source | Key Research Findings |

| Uroporphyrinogen III | Substrate Inhibition | Pseudomonas denitrificans | Enzyme activity is inhibited at substrate concentrations above 2 μM, which may play a regulatory role. semanticscholar.orgnih.govnih.gov |

| S-adenosyl-L-homocysteine (SAH) | Product Inhibition | Pseudomonas denitrificans | A potent competitive inhibitor with respect to SAM, providing crucial feedback regulation. semanticscholar.orguniprot.orgplos.org |

Maximizing the production of Precorrin-2(7-) in a laboratory or industrial setting requires strategies to overcome the inherent regulatory mechanisms that limit its synthesis.

One effective approach is the use of a tandem-enzyme assay, where multiple enzymes in the pathway are combined to work in concert. plos.orgnih.gov This method helps to avoid the accumulation of inhibitory intermediates. plos.org By optimizing the relative concentrations of the enzymes involved—porphobilinogen (B132115) synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and SUMT—a significant increase in Precorrin-2(7-) productivity can be achieved. plos.orgresearchgate.net For example, one study determined the optimal molar ratio of these enzymes to be approximately 1:7:7:34, respectively, which led to a five-fold increase in production by minimizing the effects of substrate inhibition and feedback inhibition by SAH. semanticscholar.orgplos.orgresearchgate.net

Furthermore, the optimization of substrate and cofactor concentrations is critical. In a tandem-enzyme system, the optimal concentrations for the initial substrate, 5-aminolevulinic acid (ALA), and the methyl-donating cofactor, S-adenosyl-L-methionine (SAM), were found to be 5 mM and 200 μM, respectively. semanticscholar.orgplos.orgresearchgate.net Titrating the concentration of SAM is particularly important, as productivity rises sharply with increasing SAM concentrations up to an optimal point (e.g., 200 μM), after which it may gradually decline. nih.gov Similarly, adjusting the ALA concentration is crucial because it directly affects the level of uroporphyrinogen III, the substrate that can inhibit SUMT at high concentrations. semanticscholar.orgplos.org

| Strategy | Description | Key Optimization Parameters & Findings |

| Tandem-Enzyme Systems | Coordinating the action of multiple enzymes in the biosynthetic pathway in a single in vitro system. plos.orgnih.gov | Minimizes substrate and feedback inhibition. plos.orgnih.gov An optimal molar ratio of PBGS:PBGD:UROS:SUMT was found to be ~1:7:7:34. plos.orgresearchgate.net |

| Substrate and Cofactor Concentration Optimization | Fine-tuning the amounts of initial substrates and essential cofactors in the reaction mixture. semanticscholar.orgplos.org | Optimal concentrations were determined to be 5 mM for 5-aminolevulinic acid (ALA) and 200 μM for S-adenosyl-L-methionine (SAM). semanticscholar.orgplos.orgresearchgate.net |

Metabolic Diversification and Branch Points of Precorrin 2 7

Precorrin-2(7-) as an Intermediate in Cobalamin (Vitamin B12) Biosynthesis

The biosynthesis of cobalamin, a structurally complex vitamin, proceeds through two major, genetically distinct pathways: an aerobic (oxygen-dependent) and an anaerobic (oxygen-independent) route. portlandpress.comucl.ac.uk Precorrin-2(7-) is a key intermediate in both pathways, but its entry point and initial modifications differ significantly between the two. portlandpress.commdpi.com

Entry into the Aerobic Cobalamin Pathway from Precorrin-2 (B1239101)

In the aerobic pathway, which requires molecular oxygen, cobalt insertion occurs at a later stage of the biosynthesis. portlandpress.commdpi.com The journey from precorrin-2 begins with a further methylation at the C20 position, a reaction catalyzed by the enzyme precorrin-2 C20-methyltransferase (CobI). wikipedia.orgnih.govontosight.ai This step converts precorrin-2 into precorrin-3A, committing the molecule to the cobalamin synthesis pathway and distinguishing it from the route leading to siroheme (B1205354). nih.govwikipedia.orgnih.gov

Entry into the Anaerobic Cobalamin Pathway from Precorrin-2(7-)

Conversely, the anaerobic pathway is characterized by an early cobalt insertion. portlandpress.comucl.ac.uk Initially, it was thought that cobalt was directly inserted into precorrin-2. portlandpress.comucl.ac.uk However, more recent findings have clarified that precorrin-2(7-) first undergoes an NAD+-dependent dehydrogenation to form its oxidized counterpart, sirohydrochlorin (B1196429) (also known as factor II). portlandpress.comnih.gov This reaction is catalyzed by the enzyme SirC. portlandpress.comuniprot.org It is this oxidized intermediate, sirohydrochlorin, that serves as the substrate for cobalt chelation, marking the first committed step of the anaerobic cobalamin pathway. portlandpress.comnih.gov

Subsequent Methylation and Cobalt Insertion Steps in Cobalaminogenesis

Following the initial divergence, both pathways involve a series of methylation and, in the case of the anaerobic route, cobalt-driven transformations.

In the anaerobic pathway , after the formation of sirohydrochlorin, cobalt is inserted by a cobaltochelatase, such as CbiK or CbiX, to yield cobalt-sirohydrochlorin (Co-factor II). portlandpress.comnih.govresearchgate.net This cobalt-containing intermediate is then methylated at the C-20 position by the enzyme CbiL to form cobalt-precorrin-3 (Co-factor III). portlandpress.comnih.govnih.gov Subsequent enzymatic steps, including those catalyzed by CbiH, CbiF, CbiG, CbiD, CbiJ, and CbiET, lead to ring contraction and further methylations, ultimately yielding cobyrinic acid. nih.govnih.gov

In the aerobic pathway , after the initial methylation of precorrin-2 to precorrin-3A by CobI, a series of complex reactions ensue. nih.gov These include oxidation, lactone formation, further methylations at various positions by enzymes like CobJ, CobM, and CobF, and a ring contraction step, leading through intermediates like precorrin-3B, precorrin-4, precorrin-5, and precorrin-6A/B. wikipedia.orgnih.gov Cobalt is inserted much later in this pathway, into the hydrogenobyrinic acid a,c-diamide intermediate. mdpi.com

Precorrin-2(7-) in Siroheme Biosynthesis

Precorrin-2(7-) is also the direct precursor for the synthesis of siroheme, an iron-containing isobacteriochlorin (B1258242) essential for sulfite (B76179) and nitrite (B80452) reductases. nih.govpnas.org

Dehydrogenation of Precorrin-2(7-) to Sirohydrochlorin (Factor II)

The first committed step in siroheme biosynthesis from precorrin-2(7-) is its dehydrogenation to form sirohydrochlorin. uniprot.orgpnas.orgresearchgate.net This NAD+-dependent oxidation reaction is a crucial control point, directing the flow of precorrin-2(7-) towards either siroheme or, in anaerobic organisms, the cobalamin pathway. pnas.orgwikipedia.orgportlandpress.com The product of this reaction, sirohydrochlorin, is the substrate for the final step of siroheme synthesis, which is the insertion of iron. nih.govresearchgate.net

Role of Precorrin-2 Dehydrogenase (EC 1.3.1.76, Met8p, SirC, CysG)

The dehydrogenation of precorrin-2(7-) is catalyzed by an enzyme known as precorrin-2 dehydrogenase (EC 1.3.1.76). wikipedia.orgqmul.ac.uk This enzyme has different names and structures depending on the organism. wikipedia.org

In Saccharomyces cerevisiae (yeast), this activity is carried out by the bifunctional enzyme Met8p , which also possesses ferrochelatase activity, meaning it can both dehydrogenate precorrin-2 and insert iron into the resulting sirohydrochlorin. researchgate.netqmul.ac.uktandfonline.com

In bacteria like Bacillus megaterium, the dehydrogenation is performed by a monofunctional enzyme called SirC . uniprot.orgebi.ac.ukportlandpress.com In these organisms, a separate enzyme, SirB, is responsible for the subsequent iron chelation. portlandpress.comnih.gov

In other bacteria, such as Salmonella enterica and Escherichia coli, a multifunctional enzyme, CysG , catalyzes not only the dehydrogenation and ferrochelation but also the initial two methylation steps that produce precorrin-2 from uroporphyrinogen III. nih.govresearchgate.netwikipedia.orgresearchgate.net

The catalytic action of these enzymes involves the removal of two hydrogen atoms from precorrin-2, using NAD+ as a cofactor, to produce sirohydrochlorin, NADH, and a proton. wikipedia.orgyeastgenome.org The structure of these enzymes, such as SirC from B. megaterium, reveals a three-domain architecture with a topology similar to that of Met8p and the N-terminal region of CysG. portlandpress.com

Table 1: Enzymes Involved in the Metabolic Diversification of Precorrin-2(7-)

| Enzyme | Organism(s) | Function | Pathway(s) |

|---|---|---|---|

| CobI | Aerobic Bacteria | Methylates precorrin-2 at C20 to form precorrin-3A. wikipedia.orgnih.govontosight.ai | Aerobic Cobalamin Biosynthesis |

| SirC | Bacillus megaterium | Dehydrogenates precorrin-2 to sirohydrochlorin. uniprot.orgebi.ac.ukportlandpress.com | Anaerobic Cobalamin & Siroheme Biosynthesis |

| CbiK/CbiX | Anaerobic Bacteria | Inserts cobalt into sirohydrochlorin. portlandpress.comnih.govresearchgate.net | Anaerobic Cobalamin Biosynthesis |

| CbiL | Anaerobic Bacteria | Methylates cobalt-sirohydrochlorin at C20. portlandpress.comnih.govnih.gov | Anaerobic Cobalamin Biosynthesis |

| Met8p | Saccharomyces cerevisiae | Bifunctional: dehydrogenates precorrin-2 and inserts iron into sirohydrochlorin. researchgate.netqmul.ac.uktandfonline.com | Siroheme Biosynthesis |

| CysG | Salmonella enterica, E. coli | Multifunctional: methylates uroporphyrinogen III, dehydrogenates precorrin-2, and inserts iron/cobalt. nih.govresearchgate.netwikipedia.orgresearchgate.netnih.gov | Siroheme & Anaerobic Cobalamin Biosynthesis |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Precorrin-2(7-) |

| Cobalamin (Vitamin B12) |

| Uroporphyrinogen III |

| Siroheme |

| Coenzyme F430 |

| Precorrin-3A |

| Sirohydrochlorin (Factor II) |

| Cobalt-sirohydrochlorin (Co-factor II) |

| Cobalt-precorrin-3 (Co-factor III) |

| Cobyrinic acid |

| Precorrin-3B |

| Precorrin-4 |

| Precorrin-5 |

| Precorrin-6A/B |

Iron Chelation into Sirohydrochlorin

The biosynthesis of siroheme from precorrin-2 is a multi-step process that culminates in the insertion of iron. pnas.orgresearchgate.net Precorrin-2 itself is not the direct substrate for iron chelation. Instead, it must first undergo an NAD+-dependent dehydrogenation to form sirohydrochlorin. researchgate.netymdb.caexpasy.org This oxidation is a crucial step that prepares the macrocycle for metal insertion. researchgate.net

The subsequent chelation of ferrous iron (Fe2+) into sirohydrochlorin yields the final product, siroheme. pnas.orgresearchgate.net Siroheme is a vital prosthetic group for enzymes like sulfite and nitrite reductases, which are essential for assimilatory sulfur and nitrogen metabolism in microorganisms and plants. researchgate.netasm.org

The enzymatic catalysis of these two steps—dehydrogenation and ferrochelation—can be accomplished in different ways depending on the organism. In some bacteria, such as Bacillus megaterium, two distinct enzymes, SirC (precorrin-2 dehydrogenase) and SirB (sirohydrochlorin ferrochelatase), carry out the reactions sequentially. expasy.orggenome.jp In other organisms, like Saccharomyces cerevisiae and Escherichia coli, a single bifunctional or multifunctional protein (Met8p and CysG, respectively) catalyzes both the dehydrogenation of precorrin-2 and the subsequent insertion of iron into sirohydrochlorin. researchgate.netexpasy.orggenome.jpqmul.ac.uk

Table 1: Enzymes in Siroheme Biosynthesis from Precorrin-2

| Step | Reaction | Enzyme(s) | Organism Example(s) |

| 1 | Dehydrogenation | Precorrin-2 + NAD+ → Sirohydrochlorin + NADH + H+ | SirC , Met8p , CysG |

| 2 | Ferrochelation | Sirohydrochlorin + Fe2+ → Siroheme + 2H+ | SirB , Met8p , CysG |

Precorrin-2(7-) as a Precursor for Coenzyme F430 Biosynthesis

Precorrin-2 is a key intermediate in the biosynthetic pathway of coenzyme F430, a nickel-containing tetrapyrrole essential for methanogenesis in archaea. asm.orgnih.govasm.org The pathway to coenzyme F430 diverges from other tetrapyrrole syntheses after the formation of precorrin-2 and proceeds via sirohydrochlorin. nih.govnih.gov

Following its synthesis from precorrin-2, sirohydrochlorin becomes the substrate for nickel chelation, a reaction catalyzed by a type II chelatase known as CfbA. researchgate.netnih.gov This step commits the intermediate to the F430 pathway. Subsequent enzymatic modifications, including side-chain amidation and macrocycle reduction, are carried out by a suite of enzymes encoded by the cfb gene cluster. nih.gov These modifications ultimately yield the unique, highly reduced tetrahydroporphyrinogen structure of coenzyme F430. nih.gov Radiolabelling experiments have confirmed that the biosynthesis of coenzyme F430 proceeds through sirohydrochlorin. nih.gov

Table 2: Key Steps in Coenzyme F430 Biosynthesis from Precorrin-2

| Starting Intermediate | Key Reaction | Enzyme | Product of Reaction |

| Precorrin-2 | Dehydrogenation | Precorrin-2 Dehydrogenase (e.g., SirC) | Sirohydrochlorin expasy.orguniprot.org |

| Sirohydrochlorin | Nickel Chelation | Nickel Chelatase (CfbA) | Ni(II)-sirohydrochlorin researchgate.netnih.gov |

| Ni(II)-sirohydrochlorin | Side-chain Amidation, Ring Reduction, etc. | CfbB, CfbC, CfbD, CfbE | Coenzyme F430 nih.gov |

Precorrin-2(7-) in Alternative Heme and Heme d1 Biosynthesis Pathways

While most bacteria and eukaryotes synthesize heme through the well-established classical pathway starting from uroporphyrinogen III, a number of sulfate-reducing bacteria and most archaea utilize an alternative route. nih.govpnas.orgresearchgate.net This alternative pathway branches off at precorrin-2, making it a pivotal intermediate for heme synthesis in these organisms. asm.orgpnas.orgportlandpress.com Similarly, the biosynthesis of heme d1, an essential cofactor for cytochrome cd1 nitrite reductase in denitrifying bacteria, also proceeds via precorrin-2. pnas.orgpnas.org

The alternative heme biosynthesis pathway is of profound significance in sulfate-reducing bacteria (SRB), such as Desulfovibrio vulgaris, and in the domain Archaea. asm.orgpnas.orgportlandpress.com Genomic analyses of these organisms reveal the absence of genes encoding the enzymes of the classical heme pathway, such as uroporphyrinogen III decarboxylase (HemE). nih.govsci-hub.seportlandpress.com Instead, they possess the machinery to convert uroporphyrinogen III to precorrin-2 and then further into heme. asm.orgpnas.orgresearchgate.net

This pathway is considered to be more ancient and adapted to anaerobic life. asm.org In SRB and archaea, which contain numerous essential heme-containing proteins (cytochromes), this alternative route is not just a variation but the primary mechanism for producing this vital cofactor. nih.govasm.orgportlandpress.com The existence of this pathway was first indicated by labeling studies showing the incorporation of methyl groups from S-adenosyl-L-methionine into heme, a hallmark of a precorrin-2 intermediate. asm.orgnih.govresearchgate.net

The conversion of precorrin-2 to heme in the alternative pathway involves a series of unique enzymatic steps, prominently featuring decarboxylations that differ from the classical pathway. pnas.orgresearchgate.net In Desulfovibrio vulgaris, it has been shown that precorrin-2 undergoes decarboxylation of the acetate (B1210297) side chains at positions C-12 and C-18 to form 12,18-didecarboxyprecorrin-2. sci-hub.sepnas.org This reaction represents a key initial step in modifying the precorrin-2 macrocycle. asm.orgpnas.org

Further transformations are catalyzed by enzymes encoded by the alternative heme biosynthesis (ahb) gene cluster. asm.orgpnas.org For instance, the siroheme-dependent (SHD) pathway, fully elucidated in 2011, shows that after the formation of siroheme (the iron-chelated derivative of sirohydrochlorin), the AhbA and AhbB enzymes catalyze the decarboxylation of the acetate side chains at C12 and C18 to produce 12,18-didecarboxysiroheme. encyclopedia.pubmdpi.com Subsequently, the AhbC enzyme removes the C2 and C7 acetic acid side chains, and finally, AhbD decarboxylates the propionic acid side chains to yield heme b. encyclopedia.pubmdpi.com These sequential decarboxylation and modification reactions highlight a sophisticated enzymatic strategy to produce heme from a precorrin-2 template. pnas.orgresearchgate.net

Table 3: Decarboxylation Steps in an Alternative Heme Pathway (Siroheme-Dependent)

| Intermediate | Enzyme(s) | Reaction | Product |

| Siroheme | AhbA/AhbB | Decarboxylation of acetate groups at C12 and C18 | 12,18-didecarboxysiroheme mdpi.com |

| 12,18-didecarboxysiroheme | AhbC | Removal of acetic acid groups at C2 and C7 | Fe-coproheme encyclopedia.pubmdpi.com |

| Fe-coproheme | AhbD | Decarboxylation of propionate (B1217596) groups at C3 and C8 | Heme b encyclopedia.pubmdpi.com |

Enzymology and Catalytic Mechanisms of Precorrin 2 7 Transformations

S-adenosyl-L-methionine-Dependent Methylation Chemistry at C-2 and C-7

The biosynthesis of Precorrin-2 (B1239101) from uroporphyrinogen III is initiated by two sequential methylation reactions at the C-2 and C-7 positions of the macrocycle. ebi.ac.ukuniprot.orguniprot.org This crucial step is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferases (SUMTs). nih.gov These enzymes transfer two methyl groups from SAM to uroporphyrinogen III, first forming a monomethylated intermediate, precorrin-1, which is then further methylated to yield precorrin-2. ebi.ac.ukuniprot.orguniprot.orgnih.gov

In various organisms, different enzymes are responsible for this transformation. For instance, in Bacillus megaterium, SirA acts as the SUMT, while in Saccharomyces cerevisiae, this role is fulfilled by Met1p. nih.gov Escherichia coli possesses a multifunctional enzyme, CysG, whose C-terminal domain (CysGA) exhibits SUMT activity. nih.govebi.ac.uknih.gov In plants like Arabidopsis thaliana, the chloroplastic protein UPM1 is essential for this methylation process. uniprot.org The enzyme CobA in organisms like Sinorhizobium sp. also catalyzes these successive C-2 and C-7 methylations. uniprot.org

The reaction mechanism is thought to proceed via an SN2-type nucleophilic attack. nih.gov In vitro studies with the enzyme from Pseudomonas denitrificans suggest that the monomethylated intermediate, precorrin-1, is released from the enzyme before the second methylation occurs. nih.govresearchgate.net

| Enzyme | Organism | Function | Reference |

| SirA | Bacillus megaterium | Uroporphyrinogen III methyltransferase | nih.gov |

| Met1p | Saccharomyces cerevisiae | Uroporphyrinogen III methyltransferase | nih.gov |

| CysGA | Escherichia coli | Uroporphyrinogen III methyltransferase domain | nih.govebi.ac.uknih.gov |

| UPM1 | Arabidopsis thaliana | S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase | uniprot.org |

| CobA | Sinorhizobium sp. | Uroporphyrinogen-III C-methyltransferase | uniprot.org |

Oxidoreductase Activity on Precorrin-2(7-) (e.g., Dehydrogenation to Sirohydrochlorin)

Following its formation, precorrin-2 can be directed towards the synthesis of siroheme (B1205354) and, in some organisms, the anaerobic pathway of cobalamin biosynthesis, through an oxidation step. nih.gov This reaction involves the dehydrogenation of precorrin-2 to form sirohydrochlorin (B1196429), a reaction catalyzed by NAD(P)+-dependent oxidoreductases known as precorrin-2 dehydrogenases. uniprot.orgyeastgenome.orggenome.jp

The enzymatic landscape for this transformation varies across different species. In Bacillus subtilis and Bacillus megaterium, the enzyme SirC is responsible for this dehydrogenation. uniprot.orgembopress.org In Staphylococcus aureus, an enzyme designated as P2D carries out this function. nih.gov Saccharomyces cerevisiae employs a bifunctional enzyme, Met8p, which not only catalyzes the dehydrogenation of precorrin-2 but also the subsequent ferrochelation of sirohydrochlorin. nih.govembopress.org Similarly, the N-terminal domain of the multifunctional E. coli enzyme, CysG, known as CysGB, possesses precorrin-2 oxidase activity. ebi.ac.uk

The reaction involves the removal of two hydrogen atoms from the precorrin-2 macrocycle, leading to the formation of the more oxidized sirohydrochlorin. yeastgenome.org This step is a critical branch point, as sirohydrochlorin is the last common intermediate before the pathways to siroheme and certain branches of cobalamin synthesis diverge through the insertion of either iron or cobalt, respectively. nih.gov

| Enzyme | Organism | Catalytic Activity | Reference |

| SirC | Bacillus subtilis, Bacillus megaterium | Precorrin-2 dehydrogenase | uniprot.orgembopress.org |

| P2D | Staphylococcus aureus | Precorrin-2 dehydrogenase | nih.gov |

| Met8p | Saccharomyces cerevisiae | Bifunctional precorrin-2 dehydrogenase and ferrochelatase | nih.govembopress.org |

| CysGB | Escherichia coli | Precorrin-2 oxidase/ferrochelatase domain | ebi.ac.uk |

Chelatase Activities for Metal Ion Insertion into Precorrin-2(7-) Derivatives

The final step in the formation of many functional tetrapyrroles is the insertion of a specific metal ion into the macrocycle. In the context of precorrin-2 derivatives like sirohydrochlorin, this is carried out by a group of enzymes known as chelatases. These enzymes exhibit specificity for both the tetrapyrrole substrate and the metal ion.

In the anaerobic biosynthesis of vitamin B12, cobalt is inserted into sirohydrochlorin to form cobalt-sirohydrochlorin. acs.org This reaction is catalyzed by cobaltochelatases such as CbiK and CbiX. ebi.ac.ukresearchgate.net These are classified as class II chelatases, which are ATP-independent. wikipedia.orgnih.gov CbiK can directly acquire Co(II) for insertion, while in the aerobic pathway, the class I chelatase CobNST requires the assistance of a chaperone protein, CobW, for cobalt delivery. acs.orgukri.org The enzyme CfbA from methanogens is an interesting example of a class II chelatase that can function as both a nickel- and cobalt-chelatase, inserting Ni(II) into sirohydrochlorin for coenzyme F430 synthesis and also demonstrating in vitro activity with Co(II). rsc.orgresearchgate.netnih.gov

For siroheme biosynthesis, a ferrochelatase inserts Fe(II) into sirohydrochlorin. wikipedia.org In Bacillus megaterium, this is performed by SirB, an enzyme structurally related to the CbiK family of cobalt chelatases. researchgate.netebi.ac.uk In Staphylococcus aureus, the sirohydrochlorin ferrochelatase is named ShfC. nih.gov As mentioned previously, the E. coli CysGB domain and the yeast Met8p are bifunctional enzymes that also catalyze this ferrochelation step. nih.govwikipedia.org

| Chelatase | Organism/Pathway | Metal Ion | Substrate | Product | Reference |

| CbiK/CbiX | Anaerobic Cobalamin Biosynthesis | Co(II) | Sirohydrochlorin | Cobalt-sirohydrochlorin | ebi.ac.ukacs.orgresearchgate.net |

| CobNST/CobW | Aerobic Cobalamin Biosynthesis | Co(II) | Hydrogenobyrinic acid a,c-diamide | Cobalt-hydrogenobyrinic acid a,c-diamide | acs.orgukri.orgoup.com |

| SirB | Siroheme Biosynthesis (B. megaterium) | Fe(II) | Sirohydrochlorin | Siroheme | researchgate.netwikipedia.org |

| ShfC | Siroheme Biosynthesis (S. aureus) | Fe(II) | Sirohydrochlorin | Siroheme | nih.gov |

| CfbA | Coenzyme F430 Biosynthesis | Ni(II) | Sirohydrochlorin | Nickel-sirohydrochlorin | rsc.orgresearchgate.netnih.gov |

| Met8p | Siroheme Biosynthesis (S. cerevisiae) | Fe(II) | Sirohydrochlorin | Siroheme | nih.govwikipedia.org |

| CysGB | Siroheme Biosynthesis (E. coli) | Fe(II) | Sirohydrochlorin | Siroheme | nih.govwikipedia.org |

Decarboxylase Reactions Acting on Precorrin-2(7-)

In some metabolic pathways, precorrin-2 itself can undergo decarboxylation reactions. For example, in the primitive heme biosynthesis pathway of Desulfovibrio vulgaris, a precorrin-2 12,18-acetate decarboxylase has been identified. pnas.org This enzyme catalyzes the decarboxylation of the acetate (B1210297) side chains at the C-12 and C-18 positions of precorrin-2 to form 12,18-didecarboxyprecorrin-2. pnas.org

Furthermore, in the biosynthesis of heme d1, it is proposed that decarboxylation of the acetate side chains at positions C12 and C18 of a precorrin-2 derivative is a necessary step. nih.gov In Pseudomonas aeruginosa, the NirDLGH enzyme complex is implicated in the decarboxylation of the acetic acid side chains at C12 and C18 of the macrocycle. pnas.org Additionally, the alternative heme biosynthesis pathway involves enzymes AhbA and AhbB, which catalyze the decarboxylation of the two acetic acid side chains at carbons C12 and C18 of siroheme, a direct derivative of precorrin-2. kent.ac.uk

| Enzyme | Organism/Pathway | Substrate | Product | Reference |

| Precorrin-2 12,18-acetate decarboxylase | Desulfovibrio vulgaris | Precorrin-2 | 12,18-didecarboxyprecorrin-2 | pnas.org |

| NirDLGH complex | Pseudomonas aeruginosa (Heme d1 synthesis) | Siroheme | Didecarboxysiroheme | pnas.org |

| AhbA/AhbB | Alternative Heme Biosynthesis | Siroheme | Didecarboxysirohaem | kent.ac.uk |

Genetic and Molecular Basis of Precorrin 2 7 Metabolism

Identification and Characterization of Genes Encoding Precorrin-2(7-) Synthesizing and Transforming Enzymes

The synthesis of Precorrin-2 (B1239101) from uroporphyrinogen III is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase (SUMT). plos.org This reaction involves two sequential methylation steps at carbons C-2 and C-7 of the uroporphyrinogen III macrocycle. portlandpress.comuniprot.org Subsequently, Precorrin-2 is directed toward either siroheme (B1205354) or cobalamin biosynthesis through the action of specific transforming enzymes, including dehydrogenases and chelatases. Several key genes have been identified across different organisms that encode these critical enzymatic functions.

cobA : In aerobic bacteria like Pseudomonas denitrificans and Sinorhizobium meliloti, the cobA gene encodes a monofunctional uroporphyrinogen-III C-methyltransferase. uniprot.orgwikipedia.org This enzyme is responsible for the two methylation steps that convert uroporphyrinogen III into Precorrin-2. wikipedia.orgresearchgate.net In some anaerobic bacteria, such as Selenomonas ruminantium, cobA exists as a fusion gene (cobA+hemD) encoding a bifunctional protein with both uroporphyrinogen III synthase and methyltransferase activities. nih.gov

cysG : In proteobacteria like Escherichia coli and Salmonella enterica, the cysG gene encodes a remarkable multifunctional enzyme called siroheme synthase. nih.govnih.govresearchgate.net This single protein performs three sequential reactions: the initial two methylations to form Precorrin-2 (a function of its C-terminal domain, CysGA), the NAD+-dependent dehydrogenation of Precorrin-2 to sirohydrochlorin (B1196429), and the final insertion of ferrous iron to produce siroheme (functions of its N-terminal domain, CysGB). nih.govresearchgate.netuniprot.org

met1p and met8p : In the yeast Saccharomyces cerevisiae, the synthesis of siroheme from uroporphyrinogen III is handled by two separate enzymes encoded by the MET1 and MET8 genes. mdpi.comyeastgenome.org Met1p is the uroporphyrinogen III methyltransferase that produces Precorrin-2. mdpi.comnih.gov The MET8 gene product, Met8p, is a bifunctional enzyme that then catalyzes both the dehydrogenation of Precorrin-2 to sirohydrochlorin and the subsequent ferrochelation to form siroheme. yeastgenome.orgnih.gov

sirC : Found in organisms like Bacillus megaterium, the sirC gene encodes a monofunctional NAD+-dependent Precorrin-2 dehydrogenase. nih.govportlandpress.comresearchgate.net It specifically catalyzes the oxidation of Precorrin-2 to sirohydrochlorin, which is the branch point intermediate for siroheme and cobalamin synthesis in this bacterium. portlandpress.comresearchgate.net The synthesis of Precorrin-2 in this organism is handled by the sirA gene product. portlandpress.com

cbiK : This gene, part of the anaerobic cobalamin (cbi) biosynthesis pathway in organisms like Salmonella typhimurium, encodes a cobaltochelatase. uniprot.orgcapes.gov.br Its primary role is to insert cobalt into the macrocycle. uniprot.org While its main substrate is sirohydrochlorin, studies have shown it can also use Precorrin-2. uniprot.org CbiK can functionally substitute for the dehydrogenase/ferrochelatase activity of CysGB in E. coli mutants, suggesting it can catalyze both the dehydrogenation of Precorrin-2 and the subsequent metal chelation. capes.gov.brasm.org

cbiX : The cbiX gene is also involved in the anaerobic cobalamin pathway and encodes a cobaltochelatase, similar to CbiK. nih.gov In Bacillus megaterium, CbiX inserts cobalt into sirohydrochlorin, directing the intermediate toward vitamin B12. nih.govnih.gov In archaea like Archaeoglobus fulgidus, CbiX performs the same function. uniprot.org CbiX from Methanococcoides burtonii has also been shown to insert nickel into sirohydrochlorin, highlighting a broader substrate specificity in some organisms. uniprot.org

Table 1: Key Genes in Precorrin-2(7-) Metabolism

| Gene | Encoded Enzyme/Protein | Function | Organism Example(s) |

|---|---|---|---|

| cobA | Uroporphyrinogen-III C-methyltransferase | Synthesizes Precorrin-2 from uroporphyrinogen III. wikipedia.org | Pseudomonas denitrificans, Sinorhizobium meliloti uniprot.orgwikipedia.org |

| cysG | Siroheme Synthase (multifunctional) | Synthesizes Precorrin-2, dehydrogenates it to sirohydrochlorin, and chelates iron to form siroheme. nih.govuniprot.org | Escherichia coli, Salmonella enterica researchgate.net |

| met1p | Uroporphyrinogen-III C-methyltransferase | Synthesizes Precorrin-2 from uroporphyrinogen III. mdpi.com | Saccharomyces cerevisiae mdpi.com |

| met8p | Precorrin-2 Dehydrogenase / Sirohydrochlorin Ferrochelatase (bifunctional) | Dehydrogenates Precorrin-2 and chelates iron into the resulting sirohydrochlorin. yeastgenome.org | Saccharomyces cerevisiae yeastgenome.org |

| sirC | Precorrin-2 Dehydrogenase | Oxidizes Precorrin-2 to sirohydrochlorin. portlandpress.comresearchgate.net | Bacillus megaterium nih.gov |

| cbiK | Sirohydrochlorin Cobaltochelatase | Primarily inserts Co²⁺ into sirohydrochlorin; can also dehydrogenate Precorrin-2. uniprot.orgcapes.gov.br | Salmonella typhimurium asm.org |

| cbiX | Sirohydrochlorin Cobaltochelatase | Inserts Co²⁺ into sirohydrochlorin. nih.govnih.gov | Bacillus megaterium, Archaeoglobus fulgidus nih.govuniprot.org |

Organization of Gene Clusters and Operons Governing Precorrin-2(7-) Pathways

The genes responsible for the biosynthesis of complex molecules like cobalamin and siroheme are frequently organized into clusters or operons. This co-localization facilitates coordinated regulation and ensures the efficient production of all necessary enzymes for the pathway.

In many bacteria, the genes for cobalamin biosynthesis are found in large cob (aerobic) or cbi (anaerobic) operons. nih.gov For instance, in Salmonella typhimurium, 25 genes for the anaerobic pathway are clustered in the cob operon. ucdavis.edu This operon is arranged into distinct groups, with genes for the conversion of uroporphyrinogen III to cobinamide physically clustered together. ucdavis.edu Similarly, E. coli possesses a cob operon, although it is smaller as it only contains the genes necessary to convert an intermediate, cobinamide, into cobalamin.

In Bacillus megaterium, the genes are distributed across at least four operons. portlandpress.com One of these, the sir operon, contains sirA, sirB, and sirC, which together convert uroporphyrinogen III into siroheme via the Precorrin-2 intermediate. nih.govportlandpress.com The gene cbiX, which encodes the cobaltochelatase that competes for the sirohydrochlorin product of the SirC enzyme, is located in a separate, large cbi operon required for the remainder of the vitamin B12 pathway. nih.gov

In archaea, genes for an alternative heme synthesis pathway, which also proceeds through Precorrin-2, are often found in clusters. researchgate.net These clusters frequently contain genes for a SUMT and a Precorrin-2 dehydrogenase alongside other hem and nir (implicated in d1 heme synthesis) genes. researchgate.net This genetic linkage underscores the central, divergent role of Precorrin-2 in the biosynthesis of multiple tetrapyrroles.

Homologous Enzymes and Functional Redundancy in Different Organisms

The biosynthesis of siroheme from Precorrin-2 showcases a fascinating example of convergent evolution and varied enzymatic strategies across different life forms. nih.gov While the chemical transformations are conserved, the enzymes carrying them out can be monofunctional, bifunctional, or multifunctional.

Monofunctional System : In Bacillus megaterium, three separate enzymes—SirA (methyltransferase), SirC (dehydrogenase), and SirB (ferrochelatase)—are required. nih.gov

Bifunctional System : In yeast (Saccharomyces cerevisiae), the pathway uses two enzymes: Met1p (methyltransferase) and the bifunctional Met8p (dehydrogenase/ferrochelatase). nih.govnih.gov

Multifunctional System : In E. coli and Salmonella, a single multifunctional enzyme, CysG, catalyzes all three steps. researchgate.netnih.gov

This variety demonstrates that different organisms have evolved distinct genetic solutions to produce the same final product. The enzymes Met8p and the N-terminal domain of CysG (CysGB) are homologous to SirC, sharing a common evolutionary origin for the dehydrogenase function. nih.govresearchgate.net

Functional redundancy and interchangeability have also been observed. The cbiK gene product from S. typhimurium, primarily a cobaltochelatase, can complement E. coli mutants lacking the dehydrogenase and ferrochelatase activities of cysG. capes.gov.brasm.org This indicates that CbiK, despite lacking sequence similarity to CysGB, can perform the same reactions, likely with a preference for cobalt over iron. capes.gov.br Similarly, two distinct cobaltochelatases (CbiKC and CbiKP) exist in Desulfovibrio vulgaris, both capable of inserting cobalt and iron into sirohydrochlorin, suggesting potentially different physiological roles or locations (cytoplasmic vs. periplasmic) for what are functionally homologous enzymes. unl.pt This overlap in function highlights the metabolic flexibility inherent in these ancient biosynthetic pathways.

Structural Biology and Mechanistic Insights into Precorrin 2 7 Interacting Enzymes

Three-Dimensional Structures of Precorrin-2 (B1239101) Dehydrogenases and Methyltransferases

The determination of the three-dimensional structures of enzymes that interact with precorrin-2 has been instrumental in understanding their catalytic mechanisms. X-ray crystallography has revealed the architectural details of several key precorrin-2 dehydrogenases and methyltransferases.

Precorrin-2 Dehydrogenases: These enzymes catalyze the NAD+-dependent oxidation of precorrin-2 to sirohydrochlorin (B1196429). genome.jp Structurally, they often exist as homodimers and are characterized by a multi-domain architecture. researchgate.netportlandpress.com Notable examples include SirC from Bacillus megaterium, Met8p from Saccharomyces cerevisiae, and the N-terminal domain of CysG from Salmonella enterica. researchgate.netportlandpress.comnih.gov

The crystal structure of SirC from Bacillus megaterium , solved to a resolution of 2.8 Å, reveals a protein composed of three distinct domains: an N-terminal NAD+-binding domain, a central dimerization domain, and a C-terminal helical domain with an unknown function. researchgate.netportlandpress.comportlandpress.com SirC forms a homodimer where the three domains of each monomer are arranged in an 'X' shape along a two-fold axis of symmetry. researchgate.net This structural organization is similar to that of Met8p and the N-terminal region of CysG, despite low sequence identity. researchgate.netportlandpress.com

Met8p from Saccharomyces cerevisiae is a bifunctional enzyme that not only performs the dehydrogenation of precorrin-2 but also the subsequent ferrochelation of sirohydrochlorin to produce siroheme (B1205354). nih.govembopress.orgrcsb.org Its crystal structure, determined at 2.2 Å resolution, shows a unique fold with no significant resemblance to other known chelatases. nih.govembopress.org Like SirC, Met8p is a homodimer with each monomer comprising three domains: an N-terminal NAD+-binding domain, a central domain, and a C-terminal helical domain. nih.gov The two active sites within the dimer are located in clefts formed between the NAD+-binding and central domains. nih.gov

Salmonella enterica CysG is a multifunctional enzyme with an N-terminal domain (CysGB) that functions as a precorrin-2 dehydrogenase and sirohydrochlorin ferrochelatase, and a C-terminal domain (CysGA) that acts as a uroporphyrinogen-III C-methyltransferase. nih.govresearchgate.netnih.govproteopedia.org The CysGB module is a domain-swapped homodimer, creating a large cavity between the NAD(H)-binding Rossmann fold of one subunit and an all-helical domain of the other. nih.gov

Precorrin-2 Methyltransferases: These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

The crystal structure of NirE from Pseudomonas aeruginosa , a SAM-dependent uroporphyrinogen III methyltransferase that produces precorrin-2, has been solved in complex with its substrate and the by-product S-adenosyl-L-homocysteine (SAH) at 2.0 Å resolution. nih.gov This structure was the first of its kind for a SAM-dependent uroporphyrinogen III methyltransferase with its substrate bound. nih.gov

CbiL from Methanothermobacter thermautotrophicus is a methyltransferase that acts on cobalt-precorrin-2. wwpdb.orgpdbj.orgnii.ac.in Its crystal structure reveals that it belongs to the class III methyltransferases and exists as a homodimer. researchgate.net The structure shows significant diversity in the number and arrangement of helices when compared to other methyltransferases like CbiF and CobA. researchgate.net

Table 1: Structural Features of Precorrin-2 Interacting Enzymes

| Enzyme | Organism | PDB Code | Resolution (Å) | Quaternary Structure | Key Structural Features |

|---|---|---|---|---|---|

| SirC | Bacillus megaterium | 2BAP | 2.8 | Homodimer | Three-domain architecture (NAD+-binding, dimerization, helical) researchgate.netportlandpress.com |

| Met8p | Saccharomyces cerevisiae | 1KYQ | 2.2 | Homodimer | Bifunctional with a unique fold; three domains per monomer nih.govrcsb.org |

| CysG | Salmonella enterica | 6VEB | 2.55 | Homodimer | Multifunctional; N-terminal dehydrogenase/ferrochelatase, C-terminal methyltransferase nih.govrcsb.org |

| NirE | Pseudomonas aeruginosa | 2YBO, 2YBQ | 2.0 | - | Complexed with substrate and SAH, revealing a "puckered" substrate conformation nih.gov |

| CbiL | Methanothermobacter thermautotrophicus | 2QBU | 2.1 | Homodimer | Class III methyltransferase with a distinct helical arrangement nii.ac.inresearchgate.net |

Substrate Binding Sites and Catalytic Residues Involved in Precorrin-2(7-) Reactions

The active sites of precorrin-2 dehydrogenases and methyltransferases are finely tuned to bind their specific substrates and cofactors, facilitating precise chemical transformations. wikipedia.org

Precorrin-2 Dehydrogenases: The active site of these enzymes is typically located in a cleft between different domains. researchgate.netnih.gov

In SirC , a model of precorrin-2 binding suggests that the substrate fits into the active-site cleft between the β-nicotinamide moiety of NAD+ and a cluster of invariant residues. researchgate.net The methylated A- and B-rings of precorrin-2 are proposed to pack against conserved residues in the dimerization domain. researchgate.net Site-directed mutagenesis studies on SirC have implicated several residues in substrate binding and catalysis. For instance, an S124A variant showed reduced activity, suggesting a role for Ser124 in substrate binding. researchgate.net Interestingly, no single residue has been identified as a general base in the catalytic mechanism of SirC. researchgate.net

For Met8p , the active site cleft is also formed between the N-terminal NAD-binding domain and the central domain. nih.gov Mutagenesis studies have identified Asp141 as a critical catalytic residue. nih.govembopress.orgresearchgate.net An Asp141Ala mutant of Met8p was found to be inactive for both dehydrogenase and ferrochelatase activities, suggesting that a single active site is responsible for both reactions. nih.govresearchgate.net It is proposed that Asp141 acts as a general base, abstracting a proton from the pyrrole (B145914) nitrogen of ring C, which facilitates hydride transfer to NAD+. nih.govresearchgate.net

In CysG , the large cavity between the Rossmann fold and the helical domain houses the active site. nih.gov The binding of precorrin-2 positions the C15 atom near the nicotinamide (B372718) ring for dehydrogenation. nih.gov The interactions of the acetyl and propionyl side chains of precorrin-2 are crucial for its proper orientation. nih.gov

Precorrin-2 Methyltransferases: The active sites of these enzymes accommodate both the large tetrapyrrole substrate and the SAM cofactor.

In NirE , the substrate uroporphyrinogen III binds in a "puckered" conformation on top of the SAH molecule. nih.gov The binding is coordinated by three arginine residues, a histidine, and a methionine. nih.gov Mutagenesis studies have identified Arg-111, Glu-114, and Arg-149 as being involved in catalysis. nih.gov A potential mechanism involves an arginine-catalyzed proton abstraction from the C-20 position of the substrate to initiate the methyl transfer. nih.gov

For CbiL , analysis of its structure has helped identify key amino acid residues such as Asp104, Lys176, and Tyr220 that may play roles in substrate binding and catalysis. ebi.ac.uk It is proposed that a conserved Tyr226 residue in CbiL from Salmonella typhimurium catalyzes the direct transfer of the methyl group from SAM to the substrate via an SN2-like mechanism.

Table 2: Key Residues in the Active Sites of Precorrin-2 Interacting Enzymes

| Enzyme | Organism | Residue(s) | Proposed/Confirmed Role |

|---|---|---|---|

| SirC | Bacillus megaterium | Ser124 | Substrate binding and maximizing enzyme activity researchgate.net |

| Met8p | Saccharomyces cerevisiae | Asp141 | Essential for both dehydrogenase and chelatase activities; likely acts as a general base nih.govembopress.orgresearchgate.net |

| CysG | Salmonella enterica | P133, R260, D262 | Involved in optimizing the binding pocket for iron over cobalt nih.gov |

| NirE | Pseudomonas aeruginosa | Arg-111, Glu-114, Arg-149 | Involved in catalysis nih.gov |

| CbiL | Salmonella typhimurium | Tyr226 | Catalyzes the direct methyl transfer from SAM to the substrate |

Allosteric Regulation and Conformational Dynamics of Precorrin-2(7-) Enzymes

The activity of enzymes that metabolize precorrin-2 can be modulated by allosteric regulation and conformational changes, which are crucial for controlling the metabolic flux through the branched tetrapyrrole biosynthetic pathways.

Conformational Dynamics: Structural studies have revealed that substrate binding can induce significant conformational changes in these enzymes.

The structure of CysG reveals a significant rotational movement that originates at the dimer interface and is transmitted through an α-helix. nih.gov This conformational change constrains the space between the Rossmann fold and the all-helical domain to specifically coordinate the tetrapyrrole for modification. nih.gov Structures of CysG bound to its substrate precorrin-2 and product sirohydrochlorin show differences in the active site conformation, with the product-bound form being more "closed". nih.gov

Studies on other related enzymes, such as MurG from Pseudomonas aeruginosa, also highlight the importance of large-scale conformational changes in the relative orientations of domains upon substrate binding, which can affect the cofactor binding site. researchgate.netrcsb.org

Allosteric Regulation: A key example of allosteric regulation is observed in Salmonella enterica CysG. The structure of CysG revealed that it is a phosphoprotein. researchgate.net Phosphorylation of a specific serine residue, Ser128, which is located at the back of the active site cavity, has been shown to inhibit the dehydrogenase activity of the enzyme. researchgate.net This post-translational modification may serve as a mechanism to modulate the metabolic flux between the siroheme and cobalamin biosynthetic pathways. researchgate.net The conservation of this phosphorylation site in many precorrin-2 dehydrogenases suggests that this could be a common regulatory mechanism.

Unexpectedly, SirC from Bacillus megaterium was found to bind metal ions like cobalt and copper in a manner identical to that observed in the bifunctional Met8p, despite SirC lacking chelatase activity. researchgate.netportlandpress.com This suggests a possible evolutionary relationship where SirC may have evolved from a Met8p-like protein by losing its chelatase function. researchgate.net This metal binding capability, while not directly catalytic for SirC, could play a role in substrate recognition or in preventing the spontaneous chelation of incorrect metals by the substrate. auburn.edu

Comparative Biochemistry and Evolutionary Perspectives of Precorrin 2 7 Dependent Pathways

Divergence and Conservation of Precorrin-2(7-) Metabolism Across Prokaryotes and Eukaryotes

The metabolism of precorrin-2 (B1239101), a key intermediate in the biosynthesis of modified tetrapyrroles, exhibits significant divergence between prokaryotes and eukaryotes, reflecting distinct evolutionary trajectories and metabolic needs. Precorrin-2 is synthesized from uroporphyrinogen III by the action of S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT), which adds two methyl groups to the macrocycle. asm.orgnih.gov This step marks a critical branch point, diverting the pathway away from the synthesis of protoporphyrin IX (the precursor to hemes and chlorophylls) and towards the production of siroheme (B1205354), coenzyme F430, and cobalamin (vitamin B12). nih.govnih.gov

In prokaryotes, particularly in archaea and some bacteria, precorrin-2 is a central hub for the synthesis of a diverse array of tetrapyrroles. nih.govtheseed.org Many of these organisms utilize an alternative pathway for heme biosynthesis that proceeds through precorrin-2 and siroheme. asm.orgnih.govresearchgate.net This contrasts sharply with the canonical pathway found in most bacteria and all eukaryotes, which synthesizes heme from uroporphyrinogen III via coproporphyrinogen III and protoporphyrinogen (B1215707) IX. nih.gov The siroheme-dependent pathway is considered to be the most ancient of the three known heme biosynthetic pathways. asm.orgencyclopedia.pub

The biosynthesis of cobalamin, a complex corrinoid, is exclusively a prokaryotic capability, with two main pathways distinguished by their oxygen requirement and the timing of cobalt insertion. mdpi.comucl.ac.uk The anaerobic pathway, found in organisms like Salmonella typhimurium and Bacillus megaterium, inserts cobalt into precorrin-2 at an early stage. ucl.ac.ukpnas.org In contrast, the aerobic pathway, utilized by bacteria such as Pseudomonas denitrificans, inserts cobalt much later in the synthetic sequence, after the formation of hydrogenobyrinic acid a,c-diamide. mdpi.comresearchgate.net Eukaryotes, while unable to synthesize cobalamin de novo, possess salvage pathways to utilize cobalamin obtained from their diet or gut microbiota. mdpi.com

Eukaryotes, including plants and fungi, primarily utilize precorrin-2 for the synthesis of siroheme. oup.com Siroheme is an essential cofactor for enzymes like nitrite (B80452) and sulfite (B76179) reductases, which are crucial for nitrogen and sulfur assimilation. oup.comnih.gov In Saccharomyces cerevisiae, the enzyme MET8 catalyzes the synthesis of sirohydrochlorin (B1196429) from precorrin-2. mdpi.com In plants, nearly the entire tetrapyrrole biosynthetic pathway, including the steps leading to and from precorrin-2 for siroheme synthesis, is localized within the plastids. oup.comannualreviews.org

The enzymes involved in precorrin-2 metabolism also show a mix of conservation and divergence. The initial three enzymes leading to uroporphyrinogen III are highly conserved across all domains of life. asm.orgnih.gov However, the enzymes acting on precorrin-2, particularly those in the cobalamin pathway, show significant differences between the aerobic and anaerobic routes, with distinct sets of genes (cob vs. cbi) encoding the necessary enzymes. mdpi.comnih.gov For instance, the cobalt chelatases are fundamentally different; the anaerobic pathway uses a single protein (like CbiK), while the aerobic pathway employs a three-protein complex (CobNST) that is homologous to magnesium chelatase in the chlorophyll (B73375) pathway. ucl.ac.ukhhu.de

Table 1: Comparison of Precorrin-2(7-) Utilization Across Domains

| Feature | Prokaryotes | Eukaryotes |

| Primary End Products | Siroheme, Coenzyme F430, Cobalamin, Heme (in some) | Siroheme |

| Heme Biosynthesis | Canonical pathway; Alternative (siroheme-dependent) pathway in some archaea and bacteria. asm.orgnih.gov | Canonical pathway via protoporphyrin IX. nih.gov |

| Cobalamin Biosynthesis | De novo synthesis (aerobic and anaerobic pathways). mdpi.com | Absent (salvage pathways only). mdpi.com |

| Key Enzymes | SUMT, Precorrin-2 dehydrogenase, Cobalt chelatases (CbiK/CobNST), various methyltransferases. asm.orgmdpi.com | SUMT, Precorrin-2 dehydrogenase (e.g., MET8 in yeast). mdpi.comoup.com |

| Subcellular Localization | Cytoplasm. | Plastids (in plants), Mitochondria/Cytosol for some steps in certain algae. annualreviews.orgplos.org |

Primitive Porphyrin Biosynthesis Pathways Involving Precorrin-2(7-)

The study of certain prokaryotes has unveiled what are considered to be primitive pathways for porphyrin biosynthesis, offering a glimpse into the early evolution of tetrapyrrole metabolism. A notable example is found in the sulfate-reducing bacterium Desulfovibrio vulgaris, which utilizes a unique route to synthesize heme that diverges from the canonical pathway at uroporphyrinogen III and proceeds through precorrin-2. theseed.orgnih.govpnas.org

This ancient pathway in D. vulgaris involves the following key steps:

Methylation: Uroporphyrinogen III is methylated at the C-2 and C-7 positions to form precorrin-2. nih.govpnas.org This is the same initial step that leads to siroheme and cobalamin. nih.gov

Decarboxylation: Precorrin-2 undergoes decarboxylation of the acetate (B1210297) side chains at the C-12 and C-18 positions, catalyzed by precorrin-2 12,18-acetate decarboxylase, to form a novel intermediate, 12,18-didecarboxyprecorrin-2. nih.govresearchgate.net

Acetate Elimination: The methyl groups at C-2 and C-7 are subsequently eliminated as acetate groups by 12,18-didecarboxyprecorrin-2 2,7-decarboxymethylase to yield coproporphyrinogen III. nih.govresearchgate.net

Re-entry to Canonical Pathway: Coproporphyrinogen III then re-enters the conventional heme biosynthetic pathway, being converted to protoporphyrin IX and finally to heme. nih.govpnas.org

This pathway is considered primitive because it employs a multi-enzyme route to convert uroporphyrinogen III to coproporphyrinogen III, a transformation that is accomplished by a single enzyme, uroporphyrinogen III decarboxylase (UroD), in the vast majority of other organisms. theseed.org The presence of this alternative route in D. vulgaris, which lacks a gene for UroD, suggests it is an evolutionary relic. theseed.org

Similarly, an alternative heme biosynthesis pathway that branches off at precorrin-2 has been proposed and investigated in Archaea. nih.govresearchgate.net This pathway, like the one in D. vulgaris, utilizes siroheme as a key intermediate. The proposed steps involve the conversion of precorrin-2 to sirohydrochlorin and then to siroheme, followed by a series of modifications to the macrocycle side chains to ultimately produce heme. researchgate.net This siroheme-dependent pathway is considered the most ancient of the known heme biosynthetic routes and is found predominantly in Archaea and some early-branching bacterial phyla. asm.org

The existence of these primitive pathways highlights the central role of precorrin-2 in the early evolution of tetrapyrrole biosynthesis. It suggests that the pathways to various essential tetrapyrroles, including hemes and corrins, may have originally branched from this methylated intermediate before the evolution of the more streamlined, single-enzyme decarboxylation step leading directly to coproporphyrinogen III in later organisms.

**Table 2: Key Enzymes in the Primitive Heme Pathway of *Desulfovibrio vulgaris***

| Enzyme | Reaction Catalyzed | Intermediate Formed |

| S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) | Methylation of uroporphyrinogen III at C-2 and C-7. nih.govpnas.org | Precorrin-2 |

| Precorrin-2 12,18-acetate decarboxylase | Decarboxylation of acetate groups at C-12 and C-18. nih.govresearchgate.net | 12,18-didecarboxyprecorrin-2 |

| 12,18-didecarboxyprecorrin-2 2,7-decarboxymethylase | Elimination of acetate groups from C-2 and C-7. nih.govresearchgate.net | Coproporphyrinogen III |

Evolutionary Relationship of Methylase Genes in Cobalamin Biosynthesis

The biosynthesis of cobalamin (vitamin B12) is a complex process involving approximately 30 enzymatic steps, a significant number of which are methylation reactions. ukri.org The enzymes responsible for these methylations, the methyltransferases, provide a compelling case study in gene evolution, likely through processes of gene duplication and divergence, and possibly retrograde evolution. ukri.orgharvard.edu

In the aerobic cobalamin biosynthesis pathway, at least six of the seven methyltransferases share sequence similarity, strongly suggesting they evolved from a common ancestor. ukri.org This ancestral enzyme is hypothesized to have been a less specific methyltransferase capable of performing multiple methylation steps. ukri.org Over evolutionary time, gene duplication events would have allowed the daughter genes to diverge, each evolving to catalyze a specific methylation on a particular intermediate with high substrate specificity. ukri.org This specialization is crucial, as the precise spatial and temporal addition of eight methyl groups to the corrin (B1236194) macrocycle is essential for directing the complex chemistry of ring contraction and forming the correct double bond configurations. ukri.org

The evolution of these methyltransferases is also linked to other enzyme families. For example, the cobalt chelatase complex (CobNST) used in the aerobic pathway is homologous to the magnesium chelatase (BchHID/ChlHID) used in (bacterio)chlorophyll biosynthesis. hhu.de This homology has been interpreted as evidence of ancient gene duplication and subsequent functional divergence. hhu.de This suggests that the recruitment and modification of existing enzyme scaffolds, including methyltransferases and chelatases, was a key mechanism in the evolution of complex biosynthetic pathways like that of cobalamin. hhu.de

Furthermore, the existence of radical S-adenosylmethionine (rSAM) enzymes that function as methylases in cobalamin and other natural product biosyntheses points to another layer of evolutionary complexity. acs.orgacs.org These enzymes harness the reactivity of a 5'-deoxyadenosyl radical to methylate unactivated carbon centers, a chemically challenging reaction. acs.org The evolutionary history of these specialized methylases is intertwined with the broader rSAM superfamily, which is ancient and distributed across all three domains of life. acs.org

Advanced Research Methodologies for Investigating Precorrin 2 7

In Vitro Enzymatic Assays and Kinetic Characterization of Precorrin-2(7-) Reactions

The study of precorrin-2 (B1239101) and its role in biosynthetic pathways heavily relies on in vitro enzymatic assays. These assays allow for the detailed characterization of the enzymes that produce and consume this crucial intermediate. A common approach is the use of tandem-enzyme assays to produce precorrin-2 in vitro. plos.org For instance, a reaction mixture can be prepared containing 5-aminolevulinic acid (ALA), S-adenosyl-L-methionine (SAM), NAD+, and the enzymes porphobilinogen (B132115) synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), and S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT). plos.orgnih.gov The production of precorrin-2 can be confirmed by its subsequent conversion to sirohydrochlorin (B1196429) by precorrin-2 dehydrogenase, a reaction that can be monitored by UV-visible absorption spectroscopy. plos.orgnih.gov

Kinetic analyses are essential for understanding the efficiency of these enzymatic reactions and for identifying potential bottlenecks in the pathway. plos.org Response surface methodology (RSM) has been successfully applied to optimize the concentrations of the enzymes involved in precorrin-2 synthesis. plos.orgresearchgate.net This statistical approach allows for the development of a kinetic model to maximize productivity. plos.org Through such optimization, researchers have been able to significantly increase the in vitro production of precorrin-2, in some cases by approximately five-fold. plos.orgnih.gov This was achieved by determining the optimal molar ratios of the enzymes and the optimal concentrations of the substrate ALA and the cofactor SAM. plos.org These studies also help in understanding and mitigating issues like substrate inhibition and feedback inhibition by by-products such as S-adenosylhomocysteine (SAH). plos.orgresearchgate.net

In the sulfate-reducing bacterium Desulfovibrio vulgaris, linked assays have been employed to demonstrate the in vitro generation of precorrin-2. portlandpress.com These assays involve the simultaneous or individual testing of enzymes like HemB, HemC, and the fused HemD-CobA protein. portlandpress.com The production of precorrin-2 is further confirmed by adding an enzyme like Bacillus megaterium SirC, which converts it to sirohydrochlorin. portlandpress.com

The kinetic parameters of the enzymes involved in precorrin-2 metabolism are also determined through direct assays. For example, the activity of precorrin-2 dehydrogenase can be assayed anaerobically by monitoring the formation of sirohydrochlorin. portlandpress.com Similarly, the activity of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), which catalyzes the conversion of uroporphyrinogen III to precorrin-2, can be measured in a reaction mixture containing the substrate and the cofactor SAM. pnas.org

| Component | Optimal Concentration/Ratio | Reference |

|---|---|---|

| PBGS:PBGD:UROS:SUMT (Molar Ratio) | ~1:7:7:34 | plos.orgresearchgate.net |

| 5-aminolevulinic acid (ALA) | 5 mM | plos.orgresearchgate.net |

| S-adenosyl-L-methionine (SAM) | 200 μM | plos.orgresearchgate.net |

| Precorrin-2 Dehydrogenase | 1 μM | plos.org |

Metabolic Engineering and Synthetic Biology Approaches for Pathway Manipulation

Metabolic engineering and synthetic biology offer powerful tools for manipulating the biosynthetic pathways involving precorrin-2 to enhance the production of desired compounds like cobalamin (vitamin B12) and siroheme (B1205354). jjis.or.kr Precorrin-2 is a key intermediate, and its synthesis is often a bottleneck. plos.orgnih.gov Therefore, strategies are developed to relieve this bottleneck and direct the metabolic flux towards the target molecule.

In Escherichia coli, a common host for metabolic engineering, the production of precorrin-2 has been improved by inhibiting genes in competing pathways, such as hemE and hemH, using small RNA (sRNA)-mediated approaches. mdpi.com Furthermore, constructing synthetic pathways in E. coli and other microorganisms allows for the fine-tuning of enzyme expression levels to optimize production. nih.gov

Fed-batch fermentation is a widely used technique in metabolic engineering to achieve high-density cell cultures and high product titers. jjis.or.kr By carefully controlling the feeding of nutrients, it is possible to separate the biomass accumulation phase from the product formation phase, leading to significantly enhanced yields of compounds derived from the precorrin-2 pathway. jjis.or.kr For example, a two-stage fed-batch fermentation process has been successfully implemented to achieve high production yields of heme. jjis.or.kr

These strategies highlight the importance of a systems-level understanding of the metabolic network and the ability to precisely control gene expression and enzyme activity to manipulate the flow of intermediates like precorrin-2.

Genetic Manipulation and Mutagenesis Techniques for Elucidating Enzyme Function

Genetic manipulation and mutagenesis are indispensable techniques for dissecting the function of enzymes involved in the biosynthesis of precorrin-2. Site-directed mutagenesis, in particular, allows researchers to probe the roles of specific amino acid residues within an enzyme's active site or other important regions. rcsb.orgkent.ac.uk

For example, in the study of S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) from Pseudomonas denitrificans, several variants were created by mutating specific residues. kent.ac.uk The resulting mutant enzymes were then tested for their ability to bind the cofactor S-adenosyl-L-methionine (SAM) and for their enzymatic activity in producing precorrin-2. kent.ac.uk Such studies have revealed that while some mutations completely abolish activity, others can lead to the accumulation of the monomethylated intermediate, precorrin-1, providing insights into the stepwise mechanism of the enzyme. kent.ac.uk

In Bacillus megaterium, site-directed mutagenesis of SirC, the precorrin-2 dehydrogenase, has been used to investigate its active site. rcsb.org Surprisingly, some of the resulting protein variants exhibited enhanced catalytic activity, highlighting the complexity of enzyme structure-function relationships. rcsb.org

Gene knockout and complementation studies are also crucial. For instance, a non-cobamide-producing strain of Corynebacterium amycolatum was generated through UV mutagenesis, resulting in mutations in the cobK and cobO genes, which act downstream of precorrin-2. researchgate.net This confirmed the role of these genes in cobamide biosynthesis. researchgate.net Similarly, in Bacillus megaterium, the functions of SirC and SirB were confirmed by their ability to complement a defined Escherichia coli mutant deficient in siroheme synthesis. portlandpress.comresearchgate.net

The creation of fusion proteins is another valuable technique. In Desulfovibrio vulgaris, the uroporphyrinogen III synthase and uroporphyrinogen III methyltransferase activities are found in a single fused protein (HemD-CobA). portlandpress.com By dissecting the gene, researchers were able to produce two distinct proteins, each with a single enzymatic activity, allowing for the individual characterization of each function. portlandpress.com

| Organism | Enzyme | Method | Finding | Reference |

|---|---|---|---|---|

| Pseudomonas denitrificans | SUMT (CobA) | Site-directed mutagenesis | D47N and L49A variants accumulated precorrin-1. | kent.ac.uk |

| Bacillus megaterium | SirC | Site-directed mutagenesis | Some variants showed enhanced catalytic activity. | rcsb.org |

| Corynebacterium amycolatum | CobK, CobO | UV mutagenesis | Disruption abolished cobamide sharing. | researchgate.net |

| Desulfovibrio vulgaris | HemD-CobA | Gene dissection | Separated uroporphyrinogen III synthase and methyltransferase activities. | portlandpress.com |

Advanced Analytical Techniques for Intermediate Identification and Quantification (e.g., Mass Spectrometry, HPLC)

The identification and quantification of highly unstable intermediates like precorrin-2 require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this research. pnas.orgsoton.ac.uk

HPLC is widely used to separate and purify tetrapyrrole intermediates. soton.ac.uk Reverse-phase HPLC, often coupled with a diode array detector, allows for the separation of different porphyrin species based on their polarity. soton.ac.uk The retention time and UV-visible absorption spectrum of a peak can provide initial identification of a compound. pnas.org For instance, the conversion of precorrin-2 to sirohydrochlorin can be monitored by the appearance of a new absorption maximum at 376 nm. researchgate.net

Mass spectrometry provides definitive identification by determining the precise molecular weight of a compound. pnas.orgsoton.ac.uk Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. pnas.orgsoton.ac.uk In studies of Desulfovibrio vulgaris, enzymatic products were converted to their more stable autooxidized methyl esters and then analyzed by TLC, UV-VIS absorption, and mass spectrometry to confirm their identity. pnas.orgresearchgate.net LC-MS, which combines the separation power of HPLC with the identification capabilities of MS, is a particularly powerful tool for analyzing complex mixtures of intermediates from enzymatic reactions. soton.ac.ukpnas.org

Q & A

Q. What is the structural and functional role of Precorrin-2(7−) in tetrapyrrole biosynthesis?

Precorrin-2(7−) is a key intermediate in both vitamin B₁₂ (cobalamin) and siroheme biosynthesis. Structurally, it is derived from uroporphyrinogen III via two methylation steps catalyzed by SAM-dependent methyltransferases (e.g., CobA and CysG). Its planar tetrapyrrole structure enables further modifications, such as metal chelation (e.g., cobalt in anaerobic pathways) or additional methylations . Methodologically, its identification relies on techniques like HPLC coupled with UV-Vis spectroscopy or LC-MS, which differentiate it from related intermediates like precorrin-3A .

Q. How can researchers detect and quantify Precorrin-2(7−) in enzymatic assays?

Quantification requires separation techniques (e.g., reverse-phase HPLC) paired with calibration using purified standards. UV-Vis detection at 400–410 nm is optimal due to its Soret band absorption. For kinetic studies, enzyme activity assays (e.g., SAM-dependent methyltransferase activity) must account for feedback inhibition by S-adenosyl-homocysteine (SAH) and substrate inhibition by uroporphyrinogen III. Internal controls (e.g., spiked deuterated analogs) ensure measurement accuracy .

Q. What are the standard experimental conditions for in vitro synthesis of Precorrin-2(7−)?

A minimal system includes purified enzymes (e.g., CobA, CysG), substrates (uroporphyrinogen III, SAM), and cofactors (Mg²⁺, ATP). Buffer conditions (pH 7.5–8.0, Tris-HCl) and temperature (30–37°C) mimic physiological environments. Enzyme titration (e.g., 0.1–1.0 μM) and time-course analyses are critical to avoid accumulation of inhibitory byproducts like SAH .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Precorrin-2(7−) synthesis in multi-enzyme systems?

RSM addresses non-linear interactions between enzymes in pathways. For example, Fang et al. (2016) used a central composite design to optimize four enzymes (PBGS, PBGD, UROS, SUMT), achieving a 5-fold productivity increase. Key steps include:

- Variable selection : Narrow concentration ranges based on preliminary single-enzyme titrations.

- Model validation : ANOVA to assess significance of linear/quadratic effects (e.g., SUMT showed lower inhibition sensitivity than other enzymes).

- Predictive scaling : Apply optimized ratios to in vivo systems (e.g., metabolic engineering in Pseudomonas denitrificans) .

Q. What strategies mitigate feedback inhibition in Precorrin-2(7−) biosynthesis?

Feedback inhibition by SAH and substrate inhibition by uroporphyrinogen III limit yields. Approaches include:

Q. How do aerobic and anaerobic biosynthesis pathways for Precorrin-2(7−) differ in experimental design?

- Aerobic pathways : Precorrin-2(7−) undergoes methylation at C-20 to form precorrin-3A. Requires strict oxygen control to prevent oxidative degradation.

- Anaerobic pathways : Cobalt insertion precedes methylation, forming cobalt-precorrin-2. Requires anaerobic chambers and redox buffers (e.g., dithiothreitol). Researchers must select host systems (e.g., Salmonella for anaerobic studies) and validate pathway dominance via knockout mutants .

Q. How can genetic engineering enhance Precorrin-2(7−) yield in microbial systems?

- Gene clustering : Co-express cob genes (e.g., cobF-M in P. denitrificans) to reduce metabolic burden.

- Ribosome binding site (RBS) optimization : Balance expression of rate-limiting enzymes (e.g., SUMT).

- CRISPR-Cas12k : Precise editing of regulatory regions to derepress pathway genes .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported Precorrin-2(7−) kinetic parameters?

Discrepancies often arise from:

- Assay conditions : Variations in pH, temperature, or SAM concentration.

- Enzyme sources : Species-specific isoforms (e.g., E. coli vs. P. denitrificans CobA).

- Data normalization : Protein concentration vs. activity units. Standardize assays using recombinantly expressed, tag-free enzymes and report Michaelis-Menten constants (Kₘ, Vₘₐₓ) with error margins .

Q. What analytical techniques best distinguish Precorrin-2(7−) from structurally similar intermediates?

- High-resolution LC-MS : Differentiate via exact mass (m/z 893.3 for Precorrin-2(7−)).

- NMR spectroscopy : Characterize methyl group positions (e.g., δ 3.2–3.5 ppm for C-2 and C-7 methyls).

- Enzymatic digestion : Use specific methyltransferases (e.g., CobI) to confirm reactivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.